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Compound of Interest

Compound Name: Rhodium acetate

Cat. No.: B1295764

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
rhodium(ll) acetate, a key organometallic complex with significant applications in catalysis and
pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering insights into

its unique dimeric "paddlewheel" structure.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for rhodium(ll) acetate
and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise 'H and 3C NMR data for the unsolvated rhodium(ll) acetate dimer are challenging to
obtain due to its paramagnetic nature and tendency to form adducts. The data presented below
are for a representative adduct and should be interpreted with this consideration.

Table 1: *H and 3C NMR Data for a Rhodium(ll) Acetate Adduct
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Chemical Shift (8)

Nucleus Multiplicity Assignment
Ppm
Methyl protons of
1H 1.83 Singlet bridging acetate
ligands
Carboxylate carbons
13C 190.96 _
of equatorial acetates
Methyl carbons of
22.91

bridging acetates

Note: Data corresponds to a 1,8-diazabicyclo[5.4.0]Jundec-7-ene (DBU) adduct in CDCls. The
presence of axial ligands can influence the chemical shifts.

Table 2: 193Rh NMR Data for Rhodium(ll) Acetate Dimer

Nucleus Chemical Shift (6) ppm Solvent

103Rh 7301 CDsCN

Infrared (IR) Spectroscopy

The IR spectrum of rhodium(ll) acetate is characterized by strong absorptions corresponding to
the carboxylate groups.

Table 3: Characteristic IR Absorption Bands for Rhodium(ll) Acetate

Wavenumber (cm~—?) Intensity Assignment

~1580 Strong Asymmetric v(COO) stretch
~1420 Strong Symmetric v(COO) stretch
~700-600 Medium 0O-C-0 bending mode
~400-300 Medium v(Rh-O) stretch
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Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of rhodium(ll) acetate is characterized by two main absorption bands in
the visible region, which are sensitive to the solvent and the presence of axial ligands.[1][2]

Table 4: UV-Vis Absorption Maxima for Rhodium(Il) Acetate

Band Il (A\_max, Electronic
Solvent Band | (A\_max, hm) .

nm) Transition (Band 1)
Dichloromethane 661 ~450 T(Rhz) — g(Rhz2)
Water 584 ~440 n(Rh2) -~ o(Rh2)[2]
Ethanol ~550-600 ~450 n(Rhz) - o(Rh2)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy
2.1.1 *H and 3C NMR Spectroscopy
o Sample Preparation: Dissolve approximately 5-10 mg of the rhodium(ll) acetate compound in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, CDsCN). The choice of solvent is
critical as rhodium(ll) acetate can form adducts.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.

o Data Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum. Due to the potential for
paramagnetism, it may be necessary to use a wider spectral window and shorter
relaxation delays.

o For 13C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for
each unique carbon environment. A larger number of scans will be necessary due to the
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low natural abundance of 13C.

Data Processing: Process the raw data using appropriate software. Reference the spectra to
the residual solvent peak.

2.1.2 103Rh NMR Spectroscopy

Due to the low sensitivity of the 193Rh nucleus, direct observation is challenging. Indirect

methods are typically employed.

Sample Preparation: Prepare a concentrated solution of rhodium(ll) acetate in a suitable
deuterated solvent (e.g., CDsCN).

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is
required.

Data Acquisition: Employ a two-dimensional heteronuclear correlation experiment such as
1H-103Rh Heteronuclear Multiple Quantum Coherence (HMQC). This experiment transfers
magnetization from the more sensitive H nuclei to the 1°3Rh nucleus, significantly enhancing
the signal. Alternatively, a proton-detected triple resonance experiment (*H{33C}1°3Rh) can be
used for rapid detection.

Data Processing: Process the 2D data to obtain the 1°3Rh chemical shift from the correlation
signals.

Infrared (IR) Spectroscopy

Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid rhodium(ll) acetate sample with
dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press.

o Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm™1).
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

o Data Processing: Identify and label the significant absorption bands in the spectrum.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of rhodium(ll) acetate in a UV-transparent
solvent (e.g., dichloromethane, water, ethanol). The concentration should be adjusted to
yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:
o Fill a quartz cuvette with the pure solvent to be used as a reference.
o Fill a second quartz cuvette with the sample solution.

o Record the absorption spectrum over a range of wavelengths, typically from 200 to 800
nm.

o Data Processing: Identify the wavelengths of maximum absorbance (A_max) and their
corresponding absorbance values.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship
between the different techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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